2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene backbone, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and malononitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile
- 4-chlorophenyl phenyl ether
Uniqueness
Compared to similar compounds, 2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits unique structural features and reactivity. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O3/c1-28-17-8-4-13(5-9-17)15-10-19(27)22-20(11-15)29-23(26)18(12-25)21(22)14-2-6-16(24)7-3-14/h2-9,15,21H,10-11,26H2,1H3 |
InChI Key |
HFJQZGVHCYMGDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C2 |
Origin of Product |
United States |
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